

Technical Guide: Spectroscopic Analysis of Indazole Derivatives - A Case Study on 1H-Indazole

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Compound of Interest

Compound Name: 4-Amino-1H-indazol-3-ol

Cat. No.: B1285441

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Disclaimer: Despite a comprehensive search, specific experimental ^1H NMR data for **4-Amino-1H-indazol-3-ol** could not be located in the public domain. To fulfill the structural and content requirements of this request, this guide provides a detailed analysis of the closely related parent compound, 1H-Indazole. The methodologies and data presentation formats provided herein serve as a comprehensive template for the analysis of substituted indazoles such as **4-Amino-1H-indazol-3-ol**.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are of considerable interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. A fundamental aspect of characterizing these molecules is the use of Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy, which provides detailed information about the molecular structure. This guide outlines the typical ^1H NMR spectral features of the indazole core, using 1H-Indazole as a representative example, and provides the necessary experimental context.

Predicted ^1H NMR Data for 4-Amino-1H-indazol-3-ol

While experimental data is unavailable, a predicted ^1H NMR spectrum would be influenced by the electron-donating effects of the amino ($-\text{NH}_2$) and hydroxyl ($-\text{OH}$) groups. The amino group at position 4 would likely cause an upfield shift (to lower ppm values) for the adjacent protons

at positions 5 and 7. The hydroxyl group at position 3 would also influence the electronic environment. The protons on the benzene ring would likely appear as a complex splitting pattern. The N-H and O-H protons would be expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹H NMR Spectral Data for 1H-Indazole

The following table summarizes the ¹H NMR spectral data for the parent compound, 1H-Indazole, in DMSO-d₆.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-3	8.104	s	-
H-4	7.783	d	8.12
H-5	7.128	t	6.89
H-6	7.362	t	8.46
H-7	7.578	d	8.46
N-H	13.1	br s	-

Data sourced from publicly available spectral databases.

Experimental Protocols

A standard protocol for acquiring a ¹H NMR spectrum of an indazole derivative is provided below.

4.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the indazole compound.
- **Solvent Selection:** Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often used for indazole derivatives due to its ability to dissolve a wide range of organic

compounds and to observe exchangeable protons (N-H, O-H). Other common solvents include chloroform-d (CDCl_3) and methanol-d₄ (CD_3OD).

- **Dissolution:** Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- **Internal Standard (Optional):** Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak.
- **Homogenization:** Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

4.2. NMR Spectrometer Setup and Data Acquisition

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is typically used.^{[1][2][3]}
- **Tuning and Shimming:** The spectrometer probe is tuned to the ^1H frequency, and the magnetic field homogeneity is optimized by shimming to obtain sharp, well-resolved peaks.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg30') is commonly used.
 - **Number of Scans:** Typically 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
 - **Relaxation Delay (d1):** A delay of 1-5 seconds between scans is used to allow for full relaxation of the protons.
 - **Acquisition Time (aq):** Typically 2-4 seconds.
 - **Spectral Width (sw):** A spectral width of approximately 16 ppm is usually sufficient to cover the expected chemical shift range for protons in organic molecules.
- **Data Processing:**

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
- Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Integration: The relative areas under the peaks are integrated to determine the proton ratios.
- Peak Picking: The chemical shifts of the peaks are accurately determined.

Visualization of ¹H-Indazole Structure and Proton Assignments

The following diagram illustrates the chemical structure of 1H-Indazole with its proton assignments.

Caption: Chemical structure of 1H-Indazole with proton numbering.

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References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
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